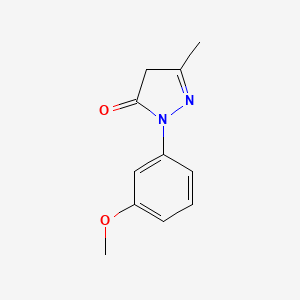
3H-Pyrazol-3-one, 2,4-dihydro-2-(3-methoxyphenyl)-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound, in particular, features a methoxy group attached to a phenyl ring, which is further connected to a pyrazolone core.
準備方法
The synthesis of 1-(3-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one typically involves the reaction of 3-methoxybenzaldehyde with methylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolone. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
化学反応の分析
1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolone products.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted pyrazolone derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of certain enzymes and has been studied for its antimicrobial and anti-inflammatory properties.
Medicine: Research has indicated its potential use in the development of new therapeutic agents for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(3-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of microbial growth. The exact molecular targets and pathways involved may vary depending on the specific application and context.
類似化合物との比較
1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one: Lacks the methoxy group, which may result in different biological activities and chemical reactivity.
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one: The methoxy group is positioned differently, which can affect its interaction with molecular targets and its overall properties.
1-(3-Hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one: The presence of a hydroxy group instead of a methoxy group can lead to different chemical reactivity and biological effects.
生物活性
3H-Pyrazol-3-one, 2,4-dihydro-2-(3-methoxyphenyl)-5-methyl- (CAS No. 60798-09-6) is a member of the pyrazolone class of compounds, which are known for their diverse biological activities. This compound features a methoxy group on a phenyl ring and has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer fields.
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | 2-(3-methoxyphenyl)-5-methyl-4H-pyrazol-3-one |
| InChI Key | UGUFALKCBVCZNF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=O)C1)C2=CC(=CC=C2)OC |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial properties. The methoxy group enhances the lipophilicity of the compound, potentially increasing its interaction with biological membranes and targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolone compounds exhibit significant antimicrobial activity. For instance, a study evaluating various pyrazole derivatives reported that compounds with similar structures showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
Research has indicated that pyrazolone derivatives exhibit promising anticancer properties. In vitro studies have shown that compounds containing the pyrazolone scaffold can inhibit the growth of several cancer cell types, including lung, breast, and colorectal cancers. For example:
- Compounds based on the pyrazolone structure demonstrated IC50 values in the range of 3.79 µM to 42.30 µM against various cancer cell lines .
- Specific derivatives have shown significant cytotoxic effects against HepG2 liver cancer cells with IC50 values as low as 0.71 µM .
Case Study 1: Antimicrobial Evaluation
A series of pyrazolone derivatives were synthesized and evaluated for their antimicrobial properties. The study found that certain derivatives exhibited potent activity against a range of bacterial strains, with notable inhibition zones observed during testing.
Case Study 2: Anticancer Screening
In another investigation, a library of pyrazolone compounds was screened against multiple cancer cell lines (e.g., MCF7 for breast cancer). The results indicated that several compounds induced apoptosis in cancer cells, highlighting their potential as effective anticancer agents .
Comparative Analysis
The biological activity of 3H-Pyrazol-3-one can be compared with other similar compounds:
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| 1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one | 0.22 - 0.25 μg/mL | 3.79 - 42.30 µM |
| 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one | Similar efficacy | Higher IC50 values |
特性
CAS番号 |
60798-09-6 |
|---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC名 |
2-(3-methoxyphenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H12N2O2/c1-8-6-11(14)13(12-8)9-4-3-5-10(7-9)15-2/h3-5,7H,6H2,1-2H3 |
InChIキー |
UGUFALKCBVCZNF-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C1)C2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















